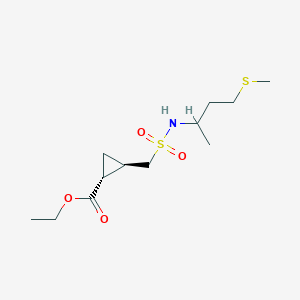
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in various tissues and plays a role in inflammation, pain, and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mécanisme D'action
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide acts as a competitive antagonist of the P2X7 receptor by binding to the ATP-binding site of the receptor. This prevents the activation of the receptor and the subsequent release of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the formation of the P2X7 receptor pore, which is responsible for the release of IL-1β and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various cell types, including microglia, macrophages, and T cells. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and MCP-1. This compound has also been shown to reduce neuropathic pain in animal models by inhibiting the activation of the P2X7 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide has several advantages as a tool compound in scientific research. It is highly selective for the P2X7 receptor and does not interact with other P2X receptors or ion channels. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as a tool compound. It has a relatively low potency compared to other P2X7 receptor antagonists, such as AZ11645373 and JNJ-47965567. This compound also has a relatively short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for the research on (2S)-2-(1-adamantylmethylsulfonylamino)propanamide and the P2X7 receptor. One direction is to investigate the role of the P2X7 receptor in cancer and its potential as a therapeutic target. Another direction is to develop more potent and selective P2X7 receptor antagonists for clinical use. Additionally, the development of P2X7 receptor agonists may have therapeutic potential in certain diseases, such as Alzheimer's disease and depression. Further research is needed to fully understand the function and pharmacology of the P2X7 receptor and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of (2S)-2-(1-adamantylmethylsulfonylamino)propanamide involves the reaction of 1-adamantylmethylamine with 2-bromoacetamide, followed by the reaction of the resulting intermediate with sulfonyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide has been widely used as a tool compound in scientific research to study the function and pharmacology of the P2X7 receptor. It has been shown to inhibit the ATP-induced activation of the P2X7 receptor in various cell types, including microglia, macrophages, and T cells. This compound has also been used to investigate the role of the P2X7 receptor in various diseases, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-9(13(15)17)16-20(18,19)8-14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H2,15,17)/t9-,10?,11?,12?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFJZGEJFCAHE-BRZBPJHZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NS(=O)(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)
![methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353974.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-methyl-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B7354028.png)
![3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide](/img/structure/B7354031.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)
![ethyl (1R,2R)-2-[2-(1,3-thiazol-2-yl)propylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7354042.png)

![1-[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B7354058.png)